
Valategrast hydrochloride
描述
瓦拉替加斯特盐酸盐是一种合成的肽类药物,它作为整合素α4β1和α4β7的拮抗剂。它最初由罗氏公司开发用于免疫系统疾病、呼吸系统疾病和神经系统疾病的潜在治疗应用 。
化学反应分析
瓦拉替加斯特盐酸盐会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 该反应涉及添加氢或去除氧气。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。
科学研究应用
作用机制
瓦拉替加斯特盐酸盐通过拮抗整合素α4β1和α4β7发挥作用。这些整合素是大多数白细胞表达的异二聚体细胞表面受体。 通过阻断整合素与其配体之间的相互作用,瓦拉替加斯特盐酸盐抑制白细胞的粘附和迁移,从而减少炎症和免疫细胞浸润 。
相似化合物的比较
瓦拉替加斯特盐酸盐在其对整合素α4β1和α4β7的双重拮抗活性方面是独特的。类似的化合物包括:
那他珠单抗: 一种阻断α4β1和α4β7整合素的单克隆抗体。
维多珠单抗: 一种选择性靶向α4β7整合素的单克隆抗体。
依替珠单抗: 一种选择性靶向β7亚基的单克隆抗体。
AMG-181: 一种专门靶向α4β7整合素的单克隆抗体。
AJM300: 一种低分子量化合物,作为α4β7整合素抑制剂显示出前景.
这些化合物具有相似的作用机制,但它们的选择性和治疗应用不同。
准备方法
瓦拉替加斯特盐酸盐的合成涉及合成肽的形成。具体的合成路线和反应条件是专有的,详细的信息在公共资源中无法获得。 众所周知,该化合物是通过肽合成技术合成的,该技术通常涉及将氨基酸逐步添加到所需的肽链中 。
常见问题
Basic Research Questions
Q. What are the key structural and pharmacological features of Valategrast hydrochloride relevant to experimental design?
this compound contains an l-phenylalanine-N-aroyl motif , where the carboxylic acid group binds to the metal ion in the Metal-Ion-Dependent Adhesion Site (MIDAS) of integrins α4β1 and α4β7 . This structural feature is critical for its dual antagonism. Researchers should prioritize:
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for α4β1/α4β7.
- Structural analysis : X-ray crystallography or molecular docking to validate MIDAS interactions.
- Table 1 : Key Pharmacological Properties
Property | Value/Description | Source |
---|---|---|
Target | Integrin α4β1 (VLA-4), α4β7 | |
Mechanism | Competitive antagonist | |
CAS No. | 828271-96-1 |
Q. How should researchers characterize purity and stability in preclinical studies?
Follow methodologies from Instructions for Authors () and analytical chemistry guidelines ():
- HPLC/MS : For purity assessment (>95% recommended).
- Stability tests : Accelerated degradation studies under varying pH/temperature.
- Storage : -20°C (powder) or -80°C (solution) to prevent hydrolysis .
Q. Which in vitro and in vivo models are validated for studying Valategrast's efficacy in COPD/asthma?
- In vitro : Human leukocyte adhesion assays using VCAM-1-coated plates to measure α4β1 inhibition .
- In vivo : Murine ovalbumin-induced asthma models to assess airway inflammation reduction .
Advanced Research Questions
Q. How to resolve discrepancies between in vitro binding data and in vivo efficacy?
Contradictions may arise from bioavailability or off-target effects. Methodological solutions include:
- Pharmacokinetic modeling : Compare plasma concentration-time profiles with IC50 values .
- Tissue distribution studies : Use radiolabeled Valategrast to quantify lung vs. systemic exposure .
- Proteome-wide screens : Identify unintended interactions (e.g., other integrin subtypes) .
Q. What strategies validate target specificity across integrin subtypes (e.g., α4β1 vs. α5β1)?
- Competitive binding assays : Use α4β1/α4β7-specific ligands (e.g., VCAM-1) and compare IC50 shifts .
- Gene knockout models : Validate phenotypic rescue in α4β1-deficient mice .
- Cross-reactivity panels : Screen against integrins α5β1, αLβ2, etc., using SPR .
Q. How to address translational failures when preclinical results do not predict clinical outcomes?
- Dose optimization : Adjust for species-specific metabolic differences (e.g., murine vs. human CYP450 activity).
- Biomarker analysis : Measure soluble VCAM-1 or eosinophil counts in clinical trials .
- Meta-analysis : Compare historical data from failed trials (e.g., RO0272441) to identify confounding factors .
Q. What methodological frameworks are recommended for studying Valategrast in combination therapies?
- Isobolographic analysis : Quantify synergy with corticosteroids or β2-agonists .
- Mechanistic compartment models : Predict additive vs. synergistic effects on leukocyte migration .
- Omics integration : Transcriptomic profiling to identify pathways amplified by combination treatment .
Q. Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., buffer composition, cell passage number) per and .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals .
- Ethical compliance : For in vivo studies, follow protocols in (e.g., 3Rs principles).
属性
CAS 编号 |
828271-96-1 |
---|---|
分子式 |
C30H33Cl4N3O4 |
分子量 |
641.4 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C30H32Cl3N3O4.ClH/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33;/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37);1H |
InChI 键 |
CNNHYZRRGXZIIA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl |
手性 SMILES |
CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl |
规范 SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
R-411; RO-0272441; RO-27-2441; R411; RO0272441; RO27244; R 411; RO 0272441; RO 27 2441 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。